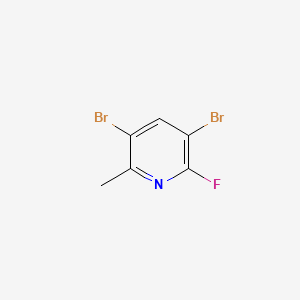

3,5-Dibromo-2-fluoro-6-methylpyridine

Beschreibung

3,5-Dibromo-2-fluoro-6-methylpyridine (CAS 632628-07-0) is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.91–268.92 g/mol . Its structure features two bromine atoms at positions 3 and 5, a fluorine atom at position 2, and a methyl group at position 4. This compound is commercially available in high purity (98%) and is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of halogens and the steric influence of the methyl group, which modulate reactivity in cross-coupling reactions .

Eigenschaften

IUPAC Name |

3,5-dibromo-2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBKZCUSSJOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650477 | |

| Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632628-07-0 | |

| Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-6-methylpyridine typically involves the bromination and fluorination of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with bromine and a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Synthetic Route

The synthesis can be achieved through:

- Bromination : Treating 2-fluoro-6-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.

- Purification : Employing recrystallization or column chromatography to isolate the pure compound.

Chemistry

3,5-Dibromo-2-fluoro-6-methylpyridine serves as a building block in organic synthesis. It is utilized in:

- Substitution Reactions : The bromine atoms can be replaced with various nucleophiles (amines, thiols), leading to diverse derivatives.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions with boronic acids to synthesize biaryl compounds .

Biology

In biological research, this compound is investigated for its role in developing bioactive compounds . Its derivatives have shown potential in:

- Studying biological pathways and mechanisms.

- Developing antimicrobial agents, where modifications at halogen positions significantly influence efficacy .

Medicine

The compound is explored for its potential in drug discovery , particularly as:

- Inhibitors for specific enzymes or receptors.

- Compounds with antibacterial and antifungal activities, highlighting the importance of structural modifications .

Industry

In industrial applications, it is utilized for producing specialty chemicals with specific properties, including:

- Agrochemicals.

- Pharmaceutical intermediates.

This versatility makes it valuable for manufacturing processes that require tailored chemical properties .

Case Studies

Several studies illustrate the effectiveness of this compound:

- Antimicrobial Efficacy : A study on synthesized derivatives demonstrated that certain modifications led to compounds with enhanced antimicrobial activity compared to traditional antibiotics .

- Structure-Activity Relationships (SAR) : Research indicated that compounds with similar halogenation patterns exhibited varying degrees of antibacterial activity, emphasizing the significance of molecular structure in determining biological outcomes .

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Molecular Differences

The following table highlights critical differences between 3,5-Dibromo-2-fluoro-6-methylpyridine and its closest analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| This compound | 632628-07-0 | C₆H₄Br₂FN | 268.92 | Br (3,5), F (2), CH₃ (6) |

| 5-Bromo-2-fluoro-6-methylpyridine | 138006-41-4 | C₆H₅BrFN | 190.02 | Br (5), F (2), CH₃ (6) |

| 3-Amino-5-bromo-2-fluoropyridine | 375368-83-5 | C₅H₄BrFN₂ | 191.01 | Br (5), F (2), NH₂ (3) |

Reactivity and Functional Group Influence

Fluorine at position 2 exerts an electron-withdrawing effect, activating the pyridine ring for electrophilic substitution at meta positions (relative to fluorine), though steric hindrance from the methyl group may limit accessibility .

This contrasts with 3-Amino-5-bromo-2-fluoropyridine, where the amino group (NH₂) at position 3 provides electron-donating effects, increasing nucleophilicity at the para position .

Applications in Synthesis: this compound serves as a versatile intermediate for synthesizing polyfunctionalized pyridines, whereas amino-substituted analogues like 3-Amino-5-bromo-2-fluoropyridine are more suited for constructing nitrogen-rich heterocycles (e.g., imidazopyridines) .

Physical Properties and Commercial Availability

- This compound is marketed by suppliers such as CymitQuimica and others, with purity levels ≥98% .

- Mono-bromo derivatives (e.g., 5-Bromo-2-fluoro-6-methylpyridine) are lighter (MW ~190 g/mol) and may exhibit higher solubility in polar solvents compared to the dibromo compound due to reduced molecular mass and halogen content .

Biologische Aktivität

3,5-Dibromo-2-fluoro-6-methylpyridine (CAS Number: 632628-07-0) is a halogenated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its chemical structure on its activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. The molecular formula is C6H4Br2FN. The synthesis of this compound can be achieved through various methods, including halogenation of 2-fluoro-6-methylpyridine using bromine sources under controlled conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. A notable investigation assessed various pyridine derivatives against H5N1 and SARS-CoV-2 viruses. Compounds with fluorine substitutions demonstrated enhanced activity compared to their non-fluorinated counterparts. Specifically, derivatives containing fluorine at the 3-position exhibited significant inhibition rates against H5N1 virus strains .

Table 1: Antiviral Activity Against H5N1 Virus

| Compound | IC50 (μM) | % Inhibition at 0.5 μmol/μL | % Inhibition at 0.25 μmol/μL |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Ribavirin | 0.5 | 100 | 86 |

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. As a CYP1A2 inhibitor, it may influence drug metabolism and pharmacokinetics, which is critical in drug development and therapeutic applications .

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Case Studies

In a study examining the biological profiles of halogenated pyridines, it was found that modifications to the pyridine ring significantly affected the compounds' antimicrobial and antiviral activities. The introduction of halogens like bromine and fluorine was correlated with increased potency against specific pathogens due to enhanced lipophilicity and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.